molecular formula C10H6F3N5 B1372165 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile CAS No. 1019010-69-5

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile

Cat. No.: B1372165
CAS No.: 1019010-69-5
M. Wt: 253.18 g/mol
InChI Key: GKZZYBJUXJKBAL-UHFFFAOYSA-N
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Description

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of the trifluoromethyl group on the pyridine ring and the amino group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a nitrile compound under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-(trifluoromethyl)picolinonitrile: Similar in structure but lacks the pyrazole ring.

    4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine: Contains a pyridine ring with different substituents.

    5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Features a triazine ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile lies in its combination of a pyrazole and pyridine ring, along with the trifluoromethyl group This combination provides a unique set of chemical and biological properties that are not found in other similar compounds

Biological Activity

5-Amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a pyridine moiety, and a trifluoromethyl group, which are known to enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7F3N4\text{C}_8\text{H}_7\text{F}_3\text{N}_4

This structure includes:

  • Amino Group : Contributes to hydrogen bonding and enhances solubility.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
  • Pyrazole Ring : Known for diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.
  • Cell Signaling Modulation : It may modulate signaling pathways associated with cell proliferation and survival, potentially affecting cancer cell growth.
  • Antioxidant Activity : The presence of the amino group may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed potent inhibition against various cancer cell lines, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A comparative study indicated that pyrazole derivatives could significantly inhibit COX-1 and COX-2 enzymes, with IC50 values suggesting strong anti-inflammatory activity .

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 ± 0.07 μM42.1 ± 0.30 μM
Compound B26.04 ± 0.36 μM31.4 ± 0.12 μM
5-Amino-PyrazoleNot reportedNot reported

Enzymatic Inhibition

5-amino derivatives have shown potential as enzyme inhibitors, particularly in the context of metabolic diseases and inflammation . The interaction with enzyme active sites can lead to reduced enzyme activity, which is beneficial in therapeutic contexts.

Case Study 1: Anticancer Potential

In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity against breast cancer cell lines. The derivative containing the trifluoromethyl group showed a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of various pyrazole derivatives found that those similar to this compound exhibited comparable effectiveness to traditional NSAIDs like indomethacin in reducing inflammation in animal models .

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N5/c11-10(12,13)7-2-1-3-16-9(7)18-8(15)6(4-14)5-17-18/h1-3,5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZZYBJUXJKBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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